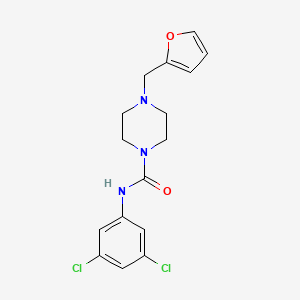![molecular formula C23H21N3O B5309797 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)
2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide, also known as CMI-977, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound was first synthesized in 2001 by scientists at the University of Illinois and has since been studied extensively for its potential as a cancer treatment.
Mecanismo De Acción
2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide exerts its anticancer effects by inhibiting the activity of STAT3. STAT3 is a transcription factor that plays a key role in the regulation of cell growth and survival. When activated, STAT3 can promote the growth and division of cancer cells. 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide inhibits the activity of STAT3 by binding to a specific site on the protein, thereby preventing its activation.
Biochemical and Physiological Effects:
2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of STAT3, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the expression of genes involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide in lab experiments is its specificity for STAT3. Unlike other anticancer drugs that can have off-target effects, 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide specifically targets STAT3, making it a useful tool for studying the role of STAT3 in cancer. However, one limitation of using 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide in lab experiments is its relatively low potency. The compound has been shown to have an IC50 (the concentration required to inhibit 50% of STAT3 activity) in the micromolar range, which is higher than many other anticancer drugs.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide. One area of interest is the development of more potent analogs of the compound. By modifying the structure of 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide, it may be possible to increase its potency and efficacy as a cancer treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide. Finally, there is interest in studying the potential use of 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide in combination with other anticancer drugs to enhance its efficacy.
Métodos De Síntesis
The synthesis of 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide involves a series of chemical reactions that begin with the conversion of 3-methylbenzaldehyde to 3-methylbenzylamine. This is followed by the reaction of 3-methylbenzylamine with indole-3-carboxaldehyde to form the intermediate 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde. The final step involves the reaction of the intermediate with cyanoacrylamide and cyclopropylamine to yield 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide has been studied for its potential as a cancer treatment due to its ability to inhibit the growth of cancer cells. In particular, the compound has been shown to inhibit the activity of a protein called STAT3, which is overexpressed in many types of cancer. By inhibiting STAT3, 2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide can prevent the growth and spread of cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-[1-[(3-methylphenyl)methyl]indol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-16-5-4-6-17(11-16)14-26-15-19(21-7-2-3-8-22(21)26)12-18(13-24)23(27)25-20-9-10-20/h2-8,11-12,15,20H,9-10,14H2,1H3,(H,25,27)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJATLMVQILEDU-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)
![methyl 2-({[(5-{2-[(4-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5309742.png)
![N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5309746.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5309759.png)
![N-{2-[1-(2-methylbenzyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5309774.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5309789.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5309819.png)
![(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)